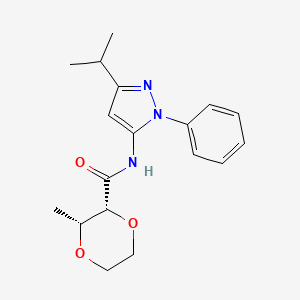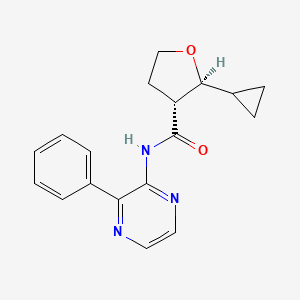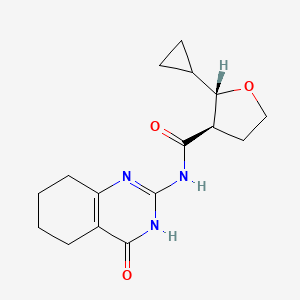![molecular formula C13H19NO6S B7353687 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol, also known as sulfoxaflor, is a pesticide that belongs to the sulfoximine chemical class. It was first discovered and synthesized by Dow AgroSciences in the year 2006. Since then, it has been widely used in the agricultural industry to control various pests, including aphids, whiteflies, and thrips.
作用機序
Sulfoxaflor works by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to the receptor and disrupts the normal function of the nervous system, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, which makes it highly effective in controlling pests.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. It has a low toxicity profile, which makes it safe for use in the agricultural industry. However, some studies have suggested that 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol may have sub-lethal effects on bees, which could impact their behavior and reproductive success.
実験室実験の利点と制限
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective in controlling pests, which makes it a valuable tool for studying the impact of pests on crops. Moreover, it has a low toxicity profile, which makes it safe for use in the lab. However, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol has some limitations for use in lab experiments. It is expensive to produce, which can limit its availability for research purposes. Moreover, its efficacy can vary depending on the pest species and the environment, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol. One area of research is the development of new formulations of this compound that can enhance its efficacy and reduce its impact on non-target organisms. Another area of research is the study of the sub-lethal effects of this compound on bees and other pollinators. Additionally, more research is needed to understand the long-term impact of this compound on the environment and the ecosystem. Finally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound, especially in cases where pests have developed resistance to it.
Conclusion:
Sulfoxaflor is a highly effective pesticide that has been widely used in the agricultural industry to control various pests. It works by targeting the nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death of the insect. Sulfoxaflor has a low toxicity profile, which makes it safe for non-target organisms, including bees. However, more research is needed to understand its impact on the environment and the ecosystem. Additionally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound.
合成法
The synthesis of 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol involves a multi-step process that starts with the reaction of 2-methoxyphenol with chlorosulfonyl isocyanate to produce 5-chloro-2-methoxyphenyl isocyanate. This intermediate is then reacted with (S)-4-hydroxymethyl-2-methoxypyrrolidine to form this compound. The overall yield of this process is around 50%.
科学的研究の応用
Sulfoxaflor has been extensively studied for its efficacy in controlling various pests in the agricultural industry. It has been found to be highly effective against aphids, whiteflies, and thrips, which are major pests that cause significant damage to crops. Several studies have also demonstrated its efficacy in controlling pests that have developed resistance to other insecticides. Moreover, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol is considered to be safe for non-target organisms, including bees, when used according to label directions.
特性
IUPAC Name |
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-19-10-5-9(8-15)14(7-10)21(17,18)11-3-4-13(20-2)12(16)6-11/h3-4,6,9-10,15-16H,5,7-8H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJDYNOVCMAIW-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)



![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)
![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)

![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)